ME0328 - 1327490-41-4

ME0328

Catalog Number: EVT-2596676
CAS Number: 1327490-41-4
Molecular Formula: C19H19N3O2
Molecular Weight: 321.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ME0328 has been explored in various studies focusing on its chemical structure and functional properties. While specific synthetic routes are not extensively detailed in the available literature, it is generally synthesized through multi-step organic reactions involving the appropriate precursors that lead to the formation of the core structure characteristic of PARP inhibitors.

Technical details regarding the synthesis typically involve:

  • Starting Materials: Precursors that contain aromatic amines and carbonyl compounds.
  • Reagents: Common reagents may include coupling agents and solvents suitable for organic synthesis.
  • Conditions: Reactions often require controlled temperature and pH to optimize yield and purity.

Further exploration into synthetic methodologies could provide insights into more efficient or novel approaches for producing ME0328.

Molecular Structure Analysis

The molecular structure of ME0328 can be depicted as follows:

  • Chemical Structure: ME0328 features a complex arrangement with a central aromatic ring system linked to an amine group and a carbonyl moiety.
  • Structural Data:
    • Exact Mass: 321.15 g/mol
    • Molecular Weight: 321.38 g/mol
    • CAS Number: 1445251-22-8

The structural characteristics contribute to its ability to selectively inhibit PARP-3, making it a valuable tool in biochemical research .

Chemical Reactions Analysis

ME0328 primarily engages in biochemical reactions that inhibit the activity of poly(ADP-ribose) polymerases. Its mechanism involves binding to the active site of PARP-3, preventing the transfer of ADP-ribose moieties from nicotinamide adenine dinucleotide (NAD+) to target proteins. This inhibition can lead to cellular effects such as:

  • Reduced DNA Repair: Limiting the cell's ability to repair DNA damage.
  • Induction of Cell Death: Particularly in cancer cells where PARP overactivation is often observed.

In vitro studies have demonstrated that treatment with ME0328 can significantly delay the resolution of γH2AX foci, a marker for DNA damage response, indicating its effectiveness in modulating cellular responses to DNA damage .

Mechanism of Action

The mechanism by which ME0328 exerts its effects involves several key processes:

  1. Binding Affinity: ME0328 selectively binds to PARP-3 with high affinity (IC50 = 0.89 µM), inhibiting its enzymatic activity.
  2. Inhibition of ADP-Ribosylation: By blocking ADP-ribosylation processes, it disrupts the signaling pathways involved in DNA repair mechanisms.
  3. Cellular Impact: In human alveolar basal epithelial cells (A549), ME0328 treatment has shown a concentration-dependent effect on delaying DNA damage resolution without exhibiting significant toxicity at certain concentrations (e.g., 10 µM) .

This mechanism positions ME0328 as a promising candidate for enhancing the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment.

Physical and Chemical Properties Analysis

The physical and chemical properties of ME0328 are essential for understanding its behavior in biological systems:

  • Physical Properties:
    • Appearance: Typically presented as a solid or powder form.
    • Solubility: Soluble in organic solvents; specific solubility data should be referenced from supplier documentation.
  • Chemical Properties:
    • Stability: Stability under various pH conditions should be evaluated for storage and application.
    • Reactivity: Reactivity profiles indicate interactions primarily with biological macromolecules involved in DNA repair pathways.

Relevant analyses include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry for structural confirmation .

Applications

ME0328 has significant scientific applications, particularly in cancer research:

  • Cancer Therapeutics: As a PARP inhibitor, it is being investigated for its potential to enhance the efficacy of existing cancer therapies by targeting tumor cells with defective DNA repair mechanisms.
  • Research Tool: Utilized in laboratory settings to study the role of PARP enzymes in cellular processes such as apoptosis and DNA repair pathways.
  • Combination Therapies: Studies suggest that ME0328 may potentiate the effects of other chemotherapeutic agents like vinorelbine, making it a candidate for combination therapy strategies .
Introduction to ME0328 in Targeted Therapy

ME0328 represents a strategically developed chemical entity in precision oncology, exemplifying the shift toward isoform-specific poly(ADP-ribose) polymerase inhibition. This small molecule inhibitor selectively targets poly(ADP-ribose) polymerase 3 (PARP3/ARTD3), a specialized member of the ADP-ribosyltransferase family involved in DNA damage response and cellular homeostasis. Unlike pan-PARP inhibitors, ME0328’s distinct pharmacological profile enables precise interrogation of PARP3 biology without broad-spectrum effects, making it an invaluable tool for dissecting PARP3-specific pathways in oncogenesis and beyond [4] [7]. Its development reflects growing recognition that PARP family members possess non-redundant functions, necessitating targeted therapeutic approaches.

Role of PARP3 in DNA Repair and Genomic Stability

PARP3 (poly(ADP-ribose) polymerase 3) operates as a critical surveillance protein in mammalian cells, coordinating responses to DNA lesions through distinct molecular mechanisms:

  • Double-Strand Break (DSB) Repair: PARP3 accelerates classical non-homologous end joining (c-NHEJ) by facilitating Ku80-dependent recruitment of DNA repair complexes. It promotes the stabilization of broken DNA ends and orchestrates assembly of the DNA ligase IV complex, significantly influencing repair fidelity. PARP3 depletion delays DSB resolution and sensitizes cells to ionizing radiation and clastogenic agents like etoposide [2] [10].
  • Mitotic Regulation: Beyond DNA repair, PARP3 regulates mitotic spindle assembly through mono-ADP-ribosylation (MARylation) of mitotic apparatus components, including NuMA (nuclear mitotic apparatus protein) and tankyrase 1. This activity ensures accurate chromosome segregation and prevents aneuploidy [1] [2].
  • G-Quadruplex (G4) DNA Modulation: PARP3 suppresses genomic instability by resolving G4 DNA secondary structures. Loss of PARP3 function leads to G4 accumulation, triggering replication stress, DNA breaks, and chromosomal rearrangements—hallmarks of oncogenic progression [10].
  • Epigenetic Influence: Recent studies reveal PARP3’s role in depositing repressive histone marks (e.g., H3K27me3) via interaction with EZH2 (enhancer of zeste homolog 2), thereby regulating genes involved in differentiation and stress responses [5].

These multifaceted roles position PARP3 as a gatekeeper of genomic integrity, with its dysregulation implicated in cancer metastasis and therapeutic resistance [2] [10].

Discovery and Development of ME0328 as a Selective PARP3 Inhibitor

ME0328 (chemical name: 3-(4-oxo-1H-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide) emerged from rational drug design efforts to achieve potent PARP3 inhibition with minimal off-target effects. Key milestones in its characterization include:

  • Chemical Optimization: Synthesized as a quinazolinone derivative, ME0328 exhibits favorable drug-like properties, including solubility in dimethyl sulfoxide (>50 mg/mL), metabolic stability in human liver microsomes, and cell permeability [6] [7].
  • Selectivity Profiling: Biochemical assays established ME0328 as a potent PARP3 inhibitor (half-maximal inhibitory concentration [IC50] = 0.89 ± 0.28 μM), with 7-fold selectivity over PARP1 (IC50 = 6.3 μM) and >10-fold selectivity against PARP2, tankyrases, and other ARTD family members (Table 1) [4] [6] [7].
  • Functional Validation: Cellular studies confirmed target engagement. In A549 lung adenocarcinoma cells, ME0328 (10 μM) delayed resolution of γH2AX foci post-irradiation, phenocopying PARP3 knockout effects and validating on-target inhibition of DNA repair [6] [10].

Table 1: Selectivity Profile of ME0328 Across PARP Family Members

TargetAlternative NameIC50 (μM)Selectivity vs. PARP3
PARP3ARTD30.89 ± 0.28Reference
PARP1ARTD16.37-fold less selective
PARP2ARTD210.8>12-fold less selective
Tankyrase 1ARTD547.3>53-fold less selective
Tankyrase 2ARTD634.3>38-fold less selective

ME0328’s specificity enables unambiguous attribution of phenotypic effects to PARP3 inhibition, distinguishing it from non-selective clinical PARP inhibitors like olaparib [1] [7].

Rationale for Targeting PARP3 in Oncological and Non-Oncological Contexts

Oncological Applications

  • Breast Cancer Sensitization: PARP3 overexpression correlates with basal-like breast cancer aggressiveness and epithelial-mesenchymal transition (EMT). ME0328 synergizes with microtubule-targeting agents (e.g., vinorelbine), enhancing G2/M arrest and apoptosis. Preclinical data show ME0328 reduces vinorelbine resistance by 10-fold, underscoring its chemosensitization potential [1] [2].
  • Metastasis and EMT Regulation: PARP3 drives transforming growth factor-beta (TGFβ)-induced EMT by promoting reactive oxygen species-dependent expression of transglutaminase 2 and stemness markers (OCT4, SOX2). Inhibiting PARP3 disrupts this axis, reducing metastatic propensity [2].
  • Synthetic Lethality with G4 Stabilizers: PARP3-deficient cells exhibit extreme sensitivity to G4-stabilizing compounds (e.g., pyridostatin). Combining ME0328 with such agents induces catastrophic DNA damage, offering a novel strategy against PARP3-overexpressing tumors [10].

Non-Oncological Contexts

  • Muscle Differentiation: PARP3 facilitates skeletal myogenesis by regulating H3K27me3 deposition on differentiation-related genes. Parp3-deficient mice display compromised muscle integrity, suggesting utility in regenerative medicine [5].
  • Transcriptional Regulation: In zebrafish neuronal development, PARP3 modulates neurogenic gene expression, highlighting potential roles in neurodevelopmental disorders [2].

Table 2: Therapeutic Contexts for PARP3 Inhibition with ME0328

ContextMechanistic RationaleExperimental Evidence
Breast Cancer ChemotherapyPotentiates vinorelbine-induced tubulin depolymerization17-fold reduction in vinorelbine IC50 [1]
Metastatic SuppressionInhibits TGFβ/ROS/EMT axisReduced mammosphere formation & stemness markers [2]
Chromosomal InstabilitySynergizes with G4 stabilizersSynthetic lethality in PARP3−/− cells [10]
Muscle DifferentiationRegulates H3K27me3-EZH2 epigenetic programmingImpaired myofiber formation in Parp3−/− mice [5]

These insights position ME0328 as a versatile probe for modulating PARP3 in diverse pathological states, extending beyond traditional DNA repair roles [2] [5] [10].

Properties

CAS Number

1327490-41-4

Product Name

ME0328

IUPAC Name

3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide

Molecular Formula

C19H19N3O2

Molecular Weight

321.38

InChI

InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

QIHBWVVVRYYYRO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.